Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride is a chemical compound with the molecular formula . It is a derivative of tetrahydrofuran, a cyclic ether, and is recognized for its unique structural features that contribute to its functionality in various scientific applications. The compound is primarily utilized in organic synthesis and possesses potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology .
This compound is classified under organic compounds and specifically falls into the category of amino acid derivatives. It is often sourced from specialized chemical suppliers or synthesized in laboratory settings. Its hydrochloride form enhances its solubility in water, which is beneficial for various applications in both research and industry .
The synthesis of methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride typically involves the esterification of 2-amino-2-(tetrahydrofuran-3-YL)acetic acid with methanol, facilitated by hydrochloric acid as a catalyst. This reaction leads to the formation of the methyl ester and its corresponding hydrochloride salt.
The molecular structure of methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride features a tetrahydrofuran ring, an amino group, and an ester functional group. The InChI representation of this compound is:
Key structural data includes:
Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride can undergo several chemical reactions:
The reactions typically require specific conditions:
The mechanism of action for methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride involves its interaction with biological targets such as receptors or enzymes. The compound may act as a ligand that modulates enzymatic activity or receptor signaling pathways, potentially influencing various biological processes. This interaction can lead to therapeutic effects depending on the specific biological context and target involved .
Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetate hydrochloride has several significant applications:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its importance in both academic and industrial contexts.
The THF ring serves as a conformationally constrained bioisostere for peptide bonds and carbonyl groups. Its ether oxygen acts as a hydrogen-bond acceptor, enabling critical interactions with biological targets. In HIV-1 protease inhibitors like darunavir, the bis-tetrahydrofuranyl urethane moiety forms hydrogen bonds with the enzyme's backbone residues (Asp-29 and Asp-30), enhancing potency against drug-resistant strains. Removal of the THF oxygen atom reduces antiviral activity by >100-fold, demonstrating this group’s indispensability [2].
THF-containing compounds exhibit enhanced metabolic stability compared to their acyclic analogs by reducing oxidative degradation pathways. The ring’s puckered conformation allows precise spatial positioning of pharmacophoric groups, optimizing target binding. Computational studies reveal that THF derivatives occupy distinct regions of chemical space, with higher Fsp3 character correlating with improved solubility and reduced promiscuity [5]. Synthetic methodologies enable diverse substitution patterns (2,3-cis, 2,5-trans, 3,4-disubstituted), facilitating structure-activity relationship studies.
Table 1: Biologically Active THF-Containing Compounds
Compound | Biological Activity | Key Structural Feature | Target Interaction |
---|---|---|---|
Darunavir | HIV-1 Protease Inhibition | bis-THF P2 Ligand | H-bond with Asp-29/Asp-30 backbone |
GRL-0519A | Multidrug-Resistant HIV Inhibition | Tris-THF Ligand | H-bond network with Gly-48/Arg-8' |
Acetogenin Derivatives | Antitumor/Antimicrobial | Adjacent THF Rings | Complex I Inhibition (Mitochondria) |
Tetrahydrofuran Lignans | MDR Reversal / Anti-inflammatory | 3,4-Disubstituted THF | ICAM-1 Inhibition / P-gp Modulation |
Chirality governs the pharmacokinetic and pharmacodynamic profiles of amino acid-based therapeutics. Methyl 2-amino-2-(tetrahydrofuran-3-yl)acetate HCl contains at least two chiral centers: C2 of the α-amino acid and C3' of the tetrahydrofuran ring. The R/S configuration at these positions dictates target binding affinity, metabolic clearance, and transport mechanisms. FDA regulations (1992) mandate stereochemical characterization of chiral drugs, emphasizing the therapeutic superiority of single enantiomers in 59% of approved drugs (2013–2022) [3] [5].
The tetrahydrofuran-3-yl group introduces steric bias that differentiates diastereomeric interactions with asymmetric enzyme binding sites. For instance, in HIV PIs, the (3S,3aS,6aR)-tetrahydrofuran configuration in GRL-06579A enhances backbone hydrogen bonding by 30-fold compared to its diastereomers [2]. Similarly, β-amino acid derivatives like homophenylalanine—key intermediates in antihypertensive drugs—leverage chiral THF motifs to restrict conformational flexibility, improving target selectivity.
Table 2: Impact of Chirality on Biological Activity
Compound | Configuration | Biological Activity | Activity vs. Enantiomer/Diastereomer |
---|---|---|---|
Stiripentol | R(+)-enantiomer | Anticonvulsant | 2.4-fold > S(−)-enantiomer |
C4-Methoxy-bis-THF PI | (R)-methoxy | HIV Protease Inhibition | Ki = 2.9 pM (vs. 35 pM for S-isomer) |
Tetrahydrofuran Lignan 5 | 2R,3R,4S,5R | MDR Reversal | > Verapamil at 2.5 μg/mL (Calcein Assay) |
The synthesis of tetrahydrofuran-acetate hybrids evolved from classical nucleophilic substitution strategies to advanced stereocontrolled methodologies. Early routes (1970s–1990s) relied on:
Modern advances (2000–present) employ stereoselective catalysts and chiral auxiliaries:
Table 3: Evolution of Synthetic Approaches to THF-Acetate Derivatives
Era | Key Methodology | Representative Substrate | Stereoselectivity | Yield |
---|---|---|---|---|
1970s–1990s | Intramolecular SN2 | 4-Chloro-1,4-diols | Moderate (≤4:1 dr) | 40–65% |
1980s–2000s | Epoxide Cyclization (Acid) | 3,4-Epoxy Alcohols | Variable (Regiochemistry) | 50–90% |
2000–2010 | Sulfonium Ion Cyclization | Hydroxyselenides/Thioethers | High (>30:1 dr) | 58–90% |
2010–Present | MgX2-Mediated Cyclization | 3,4-Epoxybutanols | 85:15 dr | 84% |
The convergence of asymmetric catalysis and ring-functionalization techniques now enables the efficient construction of methyl 2-amino-2-(tetrahydrofuran-3-yl)acetate HCl with precise stereocontrol. Recent innovations exploit enzymatic desymmetrization and chiral pool synthesis from furanose derivatives, aligning with industrial demands for enantiopure intermediates [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: